molecular formula C11H22N2O2 B3110292 tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate CAS No. 1792190-70-5

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B3110292
CAS No.: 1792190-70-5
M. Wt: 214.30
InChI Key: OWWPBKGSGNQMPL-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate , a critical chiral building block in modern drug discovery.

Core Identity & Strategic Application in Janus Kinase (JAK) Inhibitor Synthesis

Executive Summary

tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9 ) is a high-value chiral piperidine intermediate. It serves as the stereochemical scaffold for the pyrrolo[2,3-d]pyrimidine class of Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . Its specific (3R,4R)-cis stereochemistry is pharmacologically non-negotiable, as it dictates the precise binding orientation of the final drug molecule within the ATP-binding pocket of the JAK3 enzyme. This guide outlines the compound's physicochemical profile, industrial synthesis via asymmetric hydrogenation/resolution, and quality control protocols for enantiomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 1207853-61-9
IUPAC Name tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Synonyms (3R,4R)-1-Boc-3-amino-4-methylpiperidine; cis-3-amino-1-Boc-4-methylpiperidine
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Stereochemistry (3R,4R) [Cis-configuration]
Appearance White to off-white solid or viscous oil
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water
pKa (Calculated) ~10.2 (Conjugate acid of amine)
Stereochemical Analysis

The compound possesses two contiguous chiral centers at C3 and C4. The (3R,4R) configuration places the C3-amino and C4-methyl groups in a cis relationship relative to the piperidine ring. This specific conformation is critical; the (3S,4S) enantiomer or the trans diastereomers ((3R,4S) or (3S,4R)) fail to align the attached pyrrolopyrimidine warhead with the kinase hinge region, resulting in a drastic loss of potency.

Synthesis & Manufacturing Workflows

The industrial production of CAS 1207853-61-9 typically follows a "Reduction-Resolution" pathway or an "Asymmetric Hydrogenation" pathway. The challenge lies in establishing the cis-relative stereochemistry while securing the absolute (3R,4R) configuration.

Method A: Heterogeneous Hydrogenation & Chiral Resolution

This is the classical route used in early process chemistry for Tofacitinib intermediates.

  • Starting Material: 4-Methylpyridin-3-amine.

  • Reduction: Catalytic hydrogenation (Rh/C or Pt/C) converts the pyridine to the cis-racemic piperidine (mixture of 3R,4R and 3S,4S). The cis isomer is thermodynamically favored under specific acidic conditions.

  • Protection: The secondary amine (N1) is protected with a benzyl or Boc group.

  • Resolution: The racemic amine is resolved using a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) to crystallize the desired (3R,4R) salt.

  • Boc-Installation: If not already present, the N1-protecting group is swapped to Boc to yield the final target.

Method B: Asymmetric Synthesis (Enzymatic or Catalytic)

Modern routes utilize transaminase enzymes or chiral auxiliary-directed hydrogenation to set the stereocenters directly, bypassing the wasteful resolution step (where 50% of the material is discarded).

Workflow Visualization (Graphviz)

SynthesisPathways Start 4-Methylpyridin-3-amine Step1 Catalytic Hydrogenation (Rh/C, H2, Acid) Start->Step1 Reduction Intermediate1 rac-cis-3-Amino-4-methylpiperidine Step1->Intermediate1 Step2 N1-Boc Protection (Boc2O) Intermediate1->Step2 Intermediate2 rac-cis-1-Boc-3-amino-4-methylpiperidine Step2->Intermediate2 Step3 Chiral Resolution (Chiral Acid Salt Formation) Intermediate2->Step3 Optical Resolution Final tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9) Step3->Final Desired Enantiomer Waste (3S,4S)-Isomer (Discard/Recycle) Step3->Waste Undesired Enantiomer

Caption: Synthesis of CAS 1207853-61-9 via hydrogenation and classical optical resolution.

Applications in Drug Discovery[3]

Tofacitinib (Xeljanz) Synthesis

The primary utility of this intermediate is in the synthesis of JAK inhibitors.

  • Mechanism: The C3-amino group acts as the nucleophile to displace a leaving group (e.g., chloride) on the 4-position of a 7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • N-Methylation: In Tofacitinib, the C3-amine is methylated. This can be achieved by methylating CAS 1207853-61-9 (reductive amination with formaldehyde) prior to coupling, or by using the N-methyl analog directly.

Peptidomimetics & Scaffold Hopping

The rigid piperidine ring restricts the conformational freedom of the amino group, making it an excellent "proline-mimetic" with an extra methylene spacer. It is used to constrain peptide backbones in protease inhibitors.

Quality Control & Analytics

Ensuring enantiomeric purity is paramount. A purity of >98% ee (enantiomeric excess) is typically required for GMP manufacturing.

Analytical Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (weak chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).

  • Criteria:

    • Retention time of (3R,4R) must be distinct from (3S,4S) and trans-isomers.

    • Limit of Enantiomer: < 0.5%.

    • Limit of Diastereomers (Trans): < 0.5%.

NMR Characterization[3]
  • 1H NMR (DMSO-d6): Diagnostic signals include the C4-methyl doublet at ~0.9 ppm and the Boc singlet at ~1.4 ppm. The coupling constants of the C3-H proton can distinguish cis (smaller J values, eq-ax or ax-eq relationships depending on conformation) from trans (large diaxial coupling).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) if left exposed to air.

  • Stability: Stable under normal laboratory conditions but susceptible to acid-catalyzed Boc-deprotection.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Describes the synthesis of Tofacitinib and the resolution of the cis-3-amino-4-methylpiperidine intermediate).

  • Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase Inhibitor Tofacitinib (CP-690,550)." Organic Process Research & Development, 2014.
  • ChemicalBook. "Product Entry: CAS 1207853-61-9."

  • BLD Pharm. "Certificate of Analysis: (3R,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate."[1]

Sources

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate chemical structure

[1]

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry. The specific stereoisomer tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate represents a high-value building block due to its defined cis-geometry and orthogonal protection strategy (N1-Boc, C3-Primary Amine). This molecule serves as the immediate precursor to the pharmacophore found in Tofacitinib, where the (3R,4R) absolute configuration is essential for selective binding to the JAK3 ATP-binding pocket.

This guide details the structural properties, industrial synthesis routes (resolution vs. asymmetric synthesis), and critical quality attributes required for drug development.

Part 1: Structural Anatomy & Stereochemical Criticality

Chemical Identity[2]
  • IUPAC Name: tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate[1]

  • CAS Number: 1253303-90-2 (Generic for isomer), 1171125-92-0 (Related analog reference)

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.31 g/mol

Stereochemical Configuration

The (3R,4R) designation in this 3,4-disubstituted piperidine system implies a cis-relationship between the C3-amino group and the C4-methyl group.

  • Conformational Analysis: In the lowest energy chair conformation, the bulky tert-butoxycarbonyl (Boc) group occupies the nitrogen. To minimize 1,3-diaxial interactions, the C4-methyl group typically adopts an equatorial position. Consequently, to maintain the cis-(3R,4R) geometry, the C3-amino group must adopt an axial (or pseudo-axial) orientation.

  • Biological Relevance: This specific spatial arrangement aligns the N-methyl group (added later in Tofacitinib synthesis) into a hydrophobic pocket of the JAK3 enzyme, while the piperidine ring acts as a spacer.

Physical & Chemical Properties Matrix
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 65–70 °C (Typical for Boc-amino piperidines)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Water
pKa (Conj.[2] Acid) ~10.5 (Primary amine at C3)
Chirality Dextrorotatory (+) (Specific rotation varies by solvent)
Stability Stable under ambient conditions; Amine sensitive to oxidation

Part 2: Synthetic Pathways (The "How-To")

Two primary strategies exist for accessing this scaffold: the Classical Industrial Resolution (Route A) and the Chiral Pool Synthesis (Route B).

Route A: Pyridine Reduction & Classical Resolution (Scale-Up Preferred)

This method relies on the hydrogenation of a pyridine precursor followed by chiral resolution. It is favored in manufacturing due to the low cost of starting materials.

Protocol:

  • Starting Material: 3-Amino-4-methylpyridine.[1][3]

  • Protection/Activation: The pyridine is often converted to an N-benzyl salt or directly hydrogenated.

  • Hydrogenation: Catalytic hydrogenation (Rh/C or PtO₂) in acetic acid reduces the aromatic ring.

    • Mechanism:[4][5][6] The catalyst approaches the least hindered face, predominantly yielding the cis-racemate (mixture of 3R,4R and 3S,4S).

  • Boc Protection: The secondary amine (N1) is protected using Boc₂O.

  • Chiral Resolution: The cis-racemate is resolved using a chiral acid, typically di-p-toluoyl-L-tartaric acid (L-DTTA) . The (3R,4R) isomer forms a less soluble diastereomeric salt which crystallizes out.

Route B: Asymmetric Synthesis from L-Malic Acid (High Purity)

For research scales requiring high enantiomeric excess (>99% ee) without wasteful resolution, the "Chiral Pool" approach using L-Malic acid is superior.

Protocol:

  • Starting Material: L-Malic Acid (Natural source of chirality).[3]

  • Cyclization: Condensation with benzyl amine and reduction yields the pyrrolidine or piperidone core with established stereocenters.

  • Ring Expansion/Modification: Through a series of steps involving ring expansion or functional group manipulation (e.g., Mitsunobu reaction), the 5-membered ring is converted to the 6-membered piperidine, preserving the chiral centers.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Industrial Resolution Route.

SynthesisWorkflowStart3-Amino-4-methylpyridineStep1Hydrogenation(Rh/C, H2, AcOH)Start->Step1Inter1cis-3-Amino-4-methylpiperidine(Racemate)Step1->Inter1Syn-AdditionStep2N1-Boc Protection(Boc2O, NaOH)Inter1->Step2Inter2N-Boc-cis-RacemateStep2->Inter2Step3Chiral Resolution(L-DTTA Crystallization)Inter2->Step3Salt FormationFinal(3R,4R)-Target Molecule(>98% ee)Step3->FinalFree-basing

Caption: Figure 1. Industrial synthesis workflow via hydrogenation and chiral resolution using L-DTTA.

Part 3: Analytical Characterization & Quality Control

Ensuring the correct stereochemistry is the single most critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • The C4-Methyl doublet typically appears around δ 0.9–1.0 ppm.

    • The C3-H signal is diagnostic. In cis-isomers, the coupling constants (

      
      ) with neighboring protons differ significantly from trans-isomers due to the axial/equatorial relationships.
      
    • Diagnostic: Look for a smaller coupling constant (

      
       Hz) indicative of eq-ax or ax-eq relationships, compared to the larger trans-diaxial coupling (
      
      
      Hz) seen in trans-isomers.
Chiral HPLC Method
  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV @ 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may improve detection).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

Part 4: Application in Drug Discovery (Tofacitinib)

This molecule is the direct precursor to the "North" fragment of Tofacitinib.

Transformation Logic:

  • Reductive Amination: The C3-primary amine is reacted with formaldehyde (or paraformaldehyde) and NaBH₄ to generate the N-methyl amine.

  • Coupling: The resulting secondary amine reacts with the chloropyrimidine "South" fragment (4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

  • Deprotection: The N1-Boc group is removed (TFA or HCl) and acylated with cyanoacetyl chloride to yield Tofacitinib.

Retrosynthesiscluster_fragmentsRetrosynthetic DisconnectionTofaTofacitinib (Xeljanz)Frag1Pyrrolo[2,3-d]pyrimidine(Heterocycle Core)Tofa->Frag1Frag2(3R,4R)-N-Methyl-piperidineDerivativeTofa->Frag2TargetTarget: tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylateFrag2->Target1. N-Methylation2. Boc-Deprotection

Caption: Figure 2. Retrosynthetic analysis showing the target molecule's role as the chiral scaffold for Tofacitinib.

References

  • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to CP-690,550, an Orally Active JAK3 Inhibitor." Organic Process Research & Development.

  • Hao, B.-Y., et al. (2011).[3] "A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine." ResearchGate.[3][7]

  • Pfizer Inc. (2014). "Process for the preparation of Tofacitinib." Google Patents (CN103549075A).

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update.

  • PubChem. (2025).[2] "tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (Related Structure Data)." National Library of Medicine.

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate literature review

[1]

Executive Summary

This technical guide details the synthesis, resolution, and characterization of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate**. This chiral heterocycle is a critical pharmacophore in medicinal chemistry, serving as the sterically defined core for several Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

The guide prioritizes the "Pfizer Process" , widely regarded as the industrial gold standard for accessing the (3R,4R) configuration with high enantiomeric excess (ee >98%). We focus on the resolution of the cis-piperidine intermediate using Di-p-toluoyl-L-tartaric acid (L-DTTA) , a robust and scalable method superior to costly asymmetric hydrogenation routes for this specific scaffold.

Part 1: Structural Analysis & Pharmacophore Utility

Stereochemical Significance

The target molecule features two contiguous stereocenters at C3 and C4. The (3R,4R) configuration places the C3-amino and C4-methyl groups in a cis relationship.

  • Conformational Lock: The C4-methyl group forces the piperidine ring into a specific chair conformation, orienting the C3-amine equatorially or axially depending on the receptor pocket requirements.

  • Selectivity: In JAK inhibitors, this specific stereochemistry is essential for selectivity against other kinases. The (3R,4R) isomer fits the ATP-binding pocket of JAK3/JAK1, while the trans isomers or (3S,4S) enantiomers show significantly reduced potency.

Retrosynthetic Logic

The most efficient disconnection relies on the reduction of the aromatic pyridine precursor, followed by a classical resolution.

RetrosynthesisTargetTarget:(3R,4R)-Boc-AmineIntermediateResolved Salt:(3R,4R)-Amine • L-DTTATarget->IntermediateBoc ProtectionRacemateRacemic cis-PiperidineIntermediate->RacemateChiral Resolution(L-DTTA)PrecursorStart:3-Amino-4-methylpyridineRacemate->PrecursorHeterogeneousHydrogenation(Rh/C)

Figure 1: Retrosynthetic analysis showing the disconnection from the target Boc-protected amine back to the aromatic pyridine precursor.

Part 2: Detailed Synthetic Protocol (The Pfizer Route)

This protocol is adapted from process chemistry literature optimizing the Tofacitinib route. It avoids expensive chiral catalysts in favor of a robust chemical resolution.

Phase 1: Hydrogenation (Aromatic Reduction)

Objective: Convert 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine. Critical Control Point: Selectivity for cis over trans.

  • Reagents: 3-Amino-4-methylpyridine, 5% Rhodium on Carbon (Rh/C), Acetic Acid, Hydrogen gas (50-100 psi).

  • Mechanism: Rhodium favors the syn-addition of hydrogen across the pyridine face, yielding the cis diastereomer (racemic mixture of 3R,4R and 3S,4S) as the major product (>90:10 dr).

Step-by-Step:

  • Charge: Load an autoclave with 3-amino-4-methylpyridine (1.0 eq), 5% Rh/C (5 wt% loading), and acetic acid (10 volumes).

  • Reaction: Pressurize with H₂ (60 psi) and heat to 60°C. Stir vigorously for 12–16 hours.

  • Workup: Filter the catalyst over Celite. Concentrate the filtrate to remove acetic acid.

  • Basify: Dissolve the residue in water, adjust pH to >12 with NaOH, and extract with isopropyl acetate or DCM.

  • Output: Racemic cis-3-amino-4-methylpiperidine (Oil).

Phase 2: Classical Resolution (The Stereochemical Filter)

Objective: Isolate the (3R,4R) enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). Why L-DTTA? L-DTTA forms a highly crystalline, less soluble salt specifically with the (3R,4R) amine, allowing the (3S,4S) isomer to remain in the mother liquor.

Step-by-Step:

  • Solution A: Dissolve the racemic amine (1.0 eq) in Methanol (5 volumes).

  • Solution B: Dissolve L-DTTA (1.0 eq) in Methanol/Water (2:1 ratio).

  • Crystallization: Add Solution B to Solution A at 60°C. Cool slowly to 20°C over 4 hours.

  • Filtration: Collect the white precipitate. This is the (3R,4R)-amine[1][2][3][4] • L-DTTA salt.

  • Recrystallization (Optional but Recommended): If chiral purity is <98% ee, recrystallize from MeOH/H₂O (1:1).

Phase 3: Boc Protection

Objective: Protect the secondary piperidine nitrogen to yield the final target.

Step-by-Step:

  • Salt Break: Suspend the chiral salt in water/DCM (1:1). Add NaOH (2.5 eq) to liberate the free amine. Separate the organic layer containing the (3R,4R)-amine.

  • Protection: To the organic layer (cooled to 0°C), add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Purification: Wash with 1M HCl (carefully, to remove unreacted starting material without deprotecting), then brine. Dry over MgSO₄ and concentrate.

  • Final Product: tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate.

Part 3: Process Workflow & Logic

ProcessFlowStartStart: 3-Amino-4-methylpyridineStep1Hydrogenation (Rh/C, H2)Selectivity: cis > transStart->Step1Inter1Intermediate:Racemic cis-AmineStep1->Inter1 90% YieldStep2Resolution (L-DTTA)Solvent: MeOH/H2OInter1->Step2Inter2Solid Salt:(3R,4R)-Amine • L-DTTAStep2->Inter2 Crystallization(Reject 3S,4S)Step3Boc Protection(Boc2O, NaOH)Inter2->Step3 Salt BreakFinalFINAL PRODUCT:(3R,4R)-Boc-AmineStep3->Final Isolation

Figure 2: Industrial workflow for the synthesis of the target molecule, highlighting the critical resolution step.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, compare against these standard parameters.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityInterpretation
C4-CH₃ 0.95 - 1.05DoubletDiagnostic for methyl group.
Boc-tBu 1.45Singlet (9H)Characteristic Boc signal.
C3-H 2.80 - 3.00MultipletMethine proton alpha to amine (shifts depending on H-bonding).
C2/C6-H 3.80 - 4.20Broad MultiPiperidine ring protons (rotamers often visible due to Boc).
Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Expectation: The (3R,4R) enantiomer should elute as a single sharp peak. The (3S,4S) enantiomer (if present) will have a distinct retention time. Target ee > 98%.

Part 5: Handling and Stability

  • Physical State: Viscous oil or low-melting solid (depending on purity).

  • Stability: The Boc group is acid-sensitive. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. Stable at room temperature under inert atmosphere.

  • Safety: The starting material (aminopyridine) is toxic. L-DTTA is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Pfizer Inc. (2014).[5] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

  • Mrug, G. P., et al. (2012). Synthesis of 3-amino-4-methylpiperidines. Tetrahedron. [Link]

  • WIPO Patent WO2009133778A1. (2009).
  • Ries, U. J., et al. (2013). Asymmetric Synthesis of 3,4-Disubstituted Piperidines. Journal of Medicinal Chemistry. [Link]

An In-Depth Technical Guide on the Role of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in the Mechanism of Action of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key chiral building block in the synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While this molecule is a synthetic intermediate and does not possess a direct mechanism of action in a biological system, its specific stereochemistry and chemical functionalities are critical for the therapeutic effect of the final active pharmaceutical ingredients (APIs). This document will elucidate the indirect yet vital role of this piperidine derivative in the mechanism of action of DPP-4 inhibitors used in the management of type 2 diabetes mellitus.

Introduction to tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure features a piperidine ring, a chiral center at the 3 and 4 positions, a primary amino group, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The precise (3R,4R) stereoconfiguration is paramount for its application in the synthesis of specific, stereochemically pure drugs.

Significance in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary significance of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate lies in its use as a key building block for a class of oral hypoglycemic agents known as DPP-4 inhibitors.[3][4] DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes.[5][6] A notable example of a drug synthesized using a similar chiral aminopiperidine intermediate is Sitagliptin, the first DPP-4 inhibitor to be approved by the FDA.[7][8][9][10][11]

The synthesis of these complex molecules requires precise control of stereochemistry, and the use of pre-synthesized chiral building blocks like tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is an efficient strategy to achieve the desired enantiomeric purity of the final drug product.

The Mechanism of Action of DPP-4 Inhibitors

To understand the importance of the piperidine intermediate, it is essential to first understand the mechanism of action of the final drug. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][12][13] Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]

The key actions of incretins include:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[13][14][15]

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][13][14]

By inhibiting DPP-4, these drugs increase the levels of active incretins, thereby enhancing their glucose-lowering effects.[7][14] This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is low.[3][14]

DPP4_Inhibition_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme degraded by Pancreas Pancreas Incretins->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose

Figure 1: Mechanism of Action of DPP-4 Inhibitors.

Structure-Activity Relationship (SAR): The Role of the Piperidine Moiety

The (3R,4R)-3-amino-4-methylpiperidine moiety, derived from the intermediate, is crucial for the high affinity and selectivity of the final DPP-4 inhibitor. The primary amino group of the piperidine ring is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

The stereochemistry at the 3 and 4 positions of the piperidine ring is critical for orienting the amino group and other substituents in the optimal conformation for binding to the enzyme's active site. Any deviation from the (3R,4R) configuration can lead to a significant loss of inhibitory activity.

Synthesis and Stereochemical Integrity

The synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a multi-step process that often involves stereoselective reactions to establish the desired chirality.[2] The Boc-protecting group serves to prevent unwanted side reactions of the piperidine nitrogen during subsequent synthetic steps and is typically removed in the final stages of the synthesis of the API.

Maintaining the stereochemical integrity of this intermediate is of utmost importance, as the presence of other stereoisomers can lead to impurities in the final drug product, potentially affecting its efficacy and safety.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To assess the efficacy of a novel DPP-4 inhibitor synthesized from tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a standard in vitro DPP-4 inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Test compound (the final synthesized DPP-4 inhibitor)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the DPP-4 enzyme and the fluorogenic substrate in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound or reference inhibitor. b. Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

DPP4_Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions (Test & Reference) Start->Prep_Compounds Prep_Enzyme Prepare DPP-4 Enzyme Solution Start->Prep_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Start->Prep_Substrate Dispense_Compounds Dispense Compounds into 96-well Plate Prep_Compounds->Dispense_Compounds Add_Enzyme Add Enzyme & Incubate Prep_Enzyme->Add_Enzyme Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Dispense_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Read_Fluorescence Measure Fluorescence over Time Add_Substrate->Read_Fluorescence Analyze_Data Calculate Reaction Rates & Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro DPP-4 Inhibition Assay.

Quantitative Data Summary

The following table provides a hypothetical example of the kind of data that would be generated from a DPP-4 inhibition assay for a novel compound compared to a reference standard.

CompoundIC50 (nM)
Reference (Sitagliptin) 19
Test Compound A 25
Test Compound B (inactive) >10,000

Conclusion

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a quintessential example of a chiral building block whose precise three-dimensional structure is fundamental to the therapeutic efficacy of the final drug. While it does not have a direct mechanism of action, its role in the synthesis of potent and selective DPP-4 inhibitors is indispensable. Understanding the relationship between the structure of this intermediate and the biological activity of the final API is crucial for the design and development of new and improved treatments for type 2 diabetes mellitus.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Google Patents. Preparation method of (3S, 4R)
  • Dr. Oracle. What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?[Link]

  • National Institutes of Health. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • National Institutes of Health. DPP-4 Inhibition and the Path to Clinical Proof. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubMed Central. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. [Link]

  • ResearchGate. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

  • PubMed Central. Mechanism of Action of DPP-4 Inhibitors—New Insights. [Link]

  • Google Patents.
  • Google P
  • ResearchGate. Synthesis of Sitagliptin. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]

  • ACS Publications. Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

  • National Institutes of Health. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Google Patents.
  • ResearchGate. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]

Sources

Methodological & Application

use of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine in Medicinal Chemistry

Executive Summary

(3R,4R)-3-amino-4-methyl-1-Boc-piperidine represents a "privileged scaffold" in modern drug discovery, most notably serving as the chiral core for Janus Kinase (JAK) inhibitors like Tofacitinib.[1] Its value lies in the rigid stereochemical control it exerts on pharmacophores: the 3,4-disubstitution pattern locks substituents into a specific vector, often a trans-diequatorial conformation, which maximizes binding affinity while minimizing entropic penalty upon protein binding.

This guide provides a comprehensive technical workflow for handling, analyzing, and derivatizing this building block. It addresses the specific challenges of steric hindrance at the C3/C4 positions and provides validated protocols for maintaining chiral integrity during synthesis.

Technical Specifications & Structural Analysis

Chemical Identity
  • IUPAC Name: tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate[1]

  • CAS Number: 1253041-36-7 (Note: CAS varies by salt form; verify specific batch).[1]

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.31 g/mol [1]

  • Stereochemistry: (3R, 4R). Based on Cahn-Ingold-Prelog (CIP) priorities for this scaffold, the (3R,4R) configuration corresponds to the trans isomer, where the C3-amino and C4-methyl groups generally adopt a diequatorial orientation to minimize 1,3-diaxial strain.[1]

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation.[1]

  • Trans-Diequatorial (Preferred): The bulky C4-methyl and C3-amino groups both occupy equatorial positions.[1] This is the thermodynamically stable conformer and typically the bioactive conformation.

  • Steric Shielding: The C4-methyl group provides significant steric bulk, shielding the C3-amine from certain angles.[1] This impacts reaction kinetics during amide coupling, requiring optimized conditions (see Protocol B).

Workflow Visualization

G Start Starting Material (3R,4R)-3-amino-4-methyl-1-Boc-piperidine QC QC Check Chiral HPLC & NMR Start->QC Purity Validation QC->Start Recrystallize if ee < 95% Coupling Functionalization (Amide Coupling/Reductive Amination) QC->Coupling ee > 98% Deprotection Boc-Deprotection (TFA or HCl) Coupling->Deprotection N-Capped Intermediate Salt Salt Formation (Citrate/HCl) Deprotection->Salt Free Base Instability Final Drug Candidate (e.g., JAK Inhibitor Analog) Salt->Final Formulation

Figure 1: Strategic workflow for integrating the chiral building block into drug synthesis.

Experimental Protocols

Protocol A: Quality Control & Chiral Purity Analysis

Objective: Ensure enantiomeric excess (ee) > 98% prior to synthesis.[1] The (3R,4R) isomer must be distinguished from the (3S,4S) enantiomer and (3R,4S)/(3S,4R) diastereomers.

Method:

  • Column: Chiralpak IC or IA (Immobilized amylose-based phases are preferred for amines).[1]

  • Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).

  • Acceptance Criteria:

    • Main peak (3R,4R) > 98.0%.[1][2]

    • Any single impurity < 0.5%.[1]

Protocol B: Sterically Demanding Amide Coupling

Challenge: The C4-methyl group creates steric hindrance at the C3-amine.[1] Standard EDC/NHS couplings may be sluggish or result in epimerization.[1] Solution: Use of high-activity coupling agents with pre-activation.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (3R,4R)-3-amino-4-methyl-1-Boc-piperidine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid and DIPEA in anhydrous DMF (0.1 M concentration) under N₂.

  • Add HATU in one portion at 0°C. Stir for 15 minutes to form the activated ester.

  • Add the chiral piperidine amine (dissolved in minimal DMF) dropwise.

  • Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] If conversion < 50% after 2 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: N-Alkylation via Reductive Amination

Context: For synthesizing Tofacitinib analogs, an N-methyl group is often required on the C3 amine.[1]

Procedure:

  • Dissolve (3R,4R)-3-amino-4-methyl-1-Boc-piperidine in MeOH.

  • Add Paraformaldehyde (3-5 equiv) or Formaldehyde solution.[1]

  • Stir at room temperature for 1 hour to form the imine/hemiaminal.

  • Cool to 0°C and add NaBH₃CN (Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride) (2.0 equiv).

    • Tip: STAB is milder and reduces the risk of over-alkylation to the quaternary ammonium.

  • Stir overnight. Quench with aqueous NaHCO₃.[1]

Protocol D: Boc-Deprotection and Salt Formation

Critical Safety: The free base of 3-amino-4-methylpiperidine is volatile and prone to air oxidation.[1] Always isolate as a salt.[1]

Procedure:

  • Dissolve the N-Boc intermediate in DCM (5 volumes).

  • Add TFA (Trifluoroacetic acid) (5-10 volumes) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (x3) to remove residual TFA.[1]

  • Salt Formation (Citrate/HCl):

    • Dissolve the residue in EtOH.[1]

    • Add 1.0 equiv of Citric Acid (dissolved in hot EtOH) or 4M HCl in Dioxane.

    • Cool slowly to induce crystallization.[1] Filter the solid.[1][3]

    • Why Citrate? Tofacitinib is marketed as the citrate salt, which offers optimal solubility and stability profiles compared to the hygroscopic hydrochloride.

Data Summary: Physical & Chemical Properties

PropertyValue/DescriptionRelevance
Stereochemistry (3R, 4R)Dictates target binding; typically Trans .
pKa (Conj.[1] Acid) ~9.5 - 10.5 (Amine)Highly basic; requires buffering in HPLC.[1]
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis.
Hygroscopicity High (Free Base)Store as Boc-protected or Salt form.[1]
Storage 2-8°C, DesiccatedPrevent carbamate hydrolysis/oxidation.[1]

References

  • Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine and analogs thereof.[1] US Patent 7,301,023.[1] Link

  • Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection."[2] Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Vyas, A. J., et al. (2020).[1][4] "Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications." Journal of Applied Pharmaceutical Science. Link

  • Daicel Chiral Technologies. (2023).[1] "Instruction Manual for CHIRALPAK® IA/IB/IC Columns." Link

Sources

The Piperidine Scaffold: A Privileged Motif in Central Nervous System Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring in CNS Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1] Its prevalence in pharmaceuticals targeting the central nervous system (CNS) is particularly noteworthy.[2][3] This prominence is not coincidental but is rooted in the unique physicochemical properties of the piperidine ring. Its conformational flexibility allows it to adapt to the steric demands of diverse biological targets, while its basic nitrogen atom can be crucial for forming key ionic interactions within receptor binding pockets.[4] Furthermore, the piperidine scaffold often imparts favorable pharmacokinetic properties, such as improved brain exposure and metabolic stability, which are critical for CNS-active agents.[4][5][6]

This technical guide provides an in-depth exploration of the role of piperidine derivatives in the development of CNS therapeutics. We will delve into the mechanisms of action of key piperidine-containing drugs, present detailed protocols for their synthesis and biological evaluation, and offer insights into the rationale behind these experimental designs.

Key Applications of Piperidine Derivatives in CNS Disorders

The therapeutic utility of piperidine-based compounds spans a wide range of neurological and psychiatric conditions. Here, we highlight its application in three major areas: Alzheimer's Disease, Schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).

Alzheimer's Disease: Enhancing Cholinergic Neurotransmission

A primary therapeutic strategy in Alzheimer's disease is to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[7] Piperidine derivatives have been instrumental in this approach.

Donepezil , a cornerstone in Alzheimer's therapy, is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[10] The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the catalytic site of the AChE enzyme.[7]

Schizophrenia: Modulating Dopaminergic and Serotonergic Pathways

The treatment of schizophrenia often involves the modulation of dopamine and serotonin receptor activity. Piperidine-containing antipsychotics are central to this therapeutic area.

Haloperidol , a typical antipsychotic, primarily exerts its effects through the potent antagonism of dopamine D2 receptors in the brain.[11][12][13] This action is believed to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[12]

Risperidone , an atypical antipsychotic, exhibits a broader receptor binding profile. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[14][15][16] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[17]

ADHD: Regulating Monoamine Levels

Methylphenidate , a widely prescribed treatment for ADHD, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[18][19] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular levels of these neurotransmitters in the brain.[20] This enhancement of dopaminergic and noradrenergic signaling is believed to improve attention and reduce hyperactivity and impulsivity.[18]

Data Presentation: Comparative Affinity of Piperidine-Based CNS Drugs

The following table summarizes the binding affinities of prominent piperidine-containing CNS drugs for their primary targets, providing a quantitative basis for understanding their pharmacological profiles.

DrugTherapeutic ClassPrimary Target(s)Binding Affinity (Ki, nM)
Donepezil Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)IC50: ~0.11 nM[2]
Haloperidol Typical AntipsychoticDopamine D2 Receptor0.89[2]
Risperidone Atypical AntipsychoticDopamine D2 Receptor3.2[2]
Serotonin 5-HT2A Receptor0.2[2]
Methylphenidate StimulantDopamine Transporter (DAT)High affinity (specific values vary)[2]
Norepinephrine Transporter (NET)High affinity (specific values vary)[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key piperidine intermediate and for conducting essential biological assays to evaluate the CNS activity of piperidine derivatives.

Protocol 1: Synthesis of N-Benzyl-4-piperidone - A Key Intermediate

N-benzyl-4-piperidone is a crucial building block for the synthesis of numerous piperidine-based CNS drugs, including donepezil.[21] The following protocol describes a common one-pot synthesis method.

Rationale: This "one-pot" approach is efficient as it combines multiple reaction steps without the need for isolating intermediates, saving time and resources. The use of an alcohol solvent is standard for this type of reaction, and the addition of an organic base like sodium methoxide is necessary to catalyze the intramolecular condensation (Dieckmann condensation) that forms the piperidone ring.[16] Heating the reaction mixture increases the reaction rate.[21]

Materials:

  • Benzylamine

  • Acrylate (e.g., methyl acrylate or ethyl acrylate)

  • Alcohol-based organic solvent (e.g., methanol, ethanol)[16]

  • Organic base (e.g., sodium methoxide, sodium ethoxide)[16][21]

  • Acid for neutralization (e.g., hydrochloric acid)

  • Catalyst (e.g., lithium chloride or calcium chloride)[21]

  • Inorganic base for pH adjustment (e.g., sodium hydroxide)[21]

  • Reaction kettle/flask with stirring and heating capabilities

  • Distillation apparatus

Procedure:

  • Add benzylamine and an alcohol-based organic solvent to a reaction kettle.[16]

  • Gradually add acrylate to the stirred mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[16]

  • Stir the mixture for approximately one hour at ambient temperature.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 9-24 hours.[16]

  • After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.[16]

  • Add a condensation reaction organic solvent and then add an organic base in batches.[21]

  • Heat the mixture to 50-85°C and maintain for 9-16 hours.[21]

  • Cool the mixture and neutralize with an acid.[21]

  • Add a catalyst (e.g., lithium chloride) and maintain the reaction at 60-85°C for 1-5 hours.[21]

  • Cool the mixture and adjust the pH to 8-9 with an inorganic base.[21]

  • Allow the layers to separate and remove the aqueous layer.

  • Distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.[21]

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details a colorimetric assay to determine the AChE inhibitory activity of a test compound, crucial for screening potential treatments for Alzheimer's disease.[9]

Rationale: Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity.[9][11] It relies on the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB to produce a colored compound, allowing for the quantification of enzyme activity.[9] The use of a 96-well plate format makes it suitable for high-throughput screening.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., 1 U/mL)[7]

  • Phosphate buffer (0.1 M, pH 8.0)[7]

  • Test compound stock solution (dissolved in an appropriate solvent, e.g., 70% ethanol)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)[7]

  • Acetylthiocholine iodide (ATChI) substrate solution (14 mM)[7]

  • 5% Sodium dodecyl sulfate (SDS) to stop the reaction[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[7]

Procedure:

  • In a 96-well plate, add the following to each well (in triplicate):

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)[7]

    • 10 µL of the test compound solution at various concentrations. For the control well, add 10 µL of the solvent used for the test compound.[7]

    • 10 µL of AChE enzyme solution (1 U/mL).[7]

  • Incubate the plate for 10 minutes at 25°C.[7]

  • Add 10 µL of 10 mM DTNB to each well.[7]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[7]

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.[7]

  • After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.[7]

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100[7]

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a key target for antipsychotic drugs.

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its receptor target.[13] This protocol uses a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone) and measures the ability of an unlabeled test compound to compete for binding.[13] The use of a cell line expressing the D2 receptor provides a clean and reproducible system for this assay.

Materials:

  • Membrane preparations from cells expressing the dopamine D2 receptor (e.g., Sf9 or U-2 OS cells)[13]

  • Radioligand: [3H]spiperone[13]

  • Assay buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4)[13]

  • Competing ligand (unlabeled test compound) at various concentrations

  • Non-specific binding control: (+)-butaclamol (3 µM)[13]

  • Glass fiber filters (e.g., Whatman GF/C)[13]

  • Cell harvester

  • Scintillation fluid (e.g., Ultima Gold™ XR)[13]

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the competing test compound.

  • In test tubes or a 96-well plate, set up the following reactions in triplicate:

    • Total binding: Assay buffer, [3H]spiperone, and membrane preparation.

    • Non-specific binding: Assay buffer, [3H]spiperone, (+)-butaclamol, and membrane preparation.[13]

    • Competition binding: Assay buffer, [3H]spiperone, competing ligand at various concentrations, and membrane preparation.

  • The final volume for each reaction should be consistent (e.g., 400 µL or 1 mL).[13]

  • Initiate the reaction by adding the membrane preparation (e.g., 10-25 µg of protein).[13]

  • Incubate the reactions for 3 hours at 25°C to reach equilibrium.[13]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13]

  • Wash the filters four times with 3 mL of ice-cold PBS.[13]

  • Place the filter discs in scintillation vials and add 2 mL of scintillation fluid.[13]

  • Allow the vials to sit for at least 6 hours before counting.

  • Measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using a suitable software (e.g., Prism) to determine the Ki value of the test compound.

Protocol 4: In Vivo Assessment of Antipsychotic Activity - Amphetamine-Induced Hyperlocomotion in Rodents

This protocol describes a widely used behavioral model to assess the potential antipsychotic efficacy of a test compound.[18]

Rationale: This model is based on the dopamine hypothesis of schizophrenia, where excessive dopamine activity is linked to positive symptoms.[18] Amphetamine induces a hyperlocomotive state in rodents by increasing synaptic dopamine levels.[18] The ability of a test compound to attenuate this hyperactivity is predictive of its dopamine D2 receptor blocking activity and potential antipsychotic effects.[18]

Materials:

  • Adult male rodents (e.g., rats or mice)

  • Test compound

  • Amphetamine sulfate

  • Vehicle for drug administration (e.g., saline, sterile water)

  • Locomotor activity chambers equipped with infrared beams[22]

  • Syringes and needles for injections

Procedure:

  • Acclimatize the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before the experiment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal).[23]

  • After a specific pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.) or vehicle.[23]

  • Immediately place the animals back into the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[22][23]

  • Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by piperidine-based drugs and a typical experimental workflow.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol (Piperidine Derivative) Haloperidol->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Haloperidol.

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Piperidine Derivatives AChE_Assay AChE Inhibition Assay (Protocol 2) Synthesis->AChE_Assay Primary Screen Receptor_Binding Receptor Binding Assay (Protocol 3) Synthesis->Receptor_Binding Primary Screen Hit_Identification Hit Identification & Lead Optimization AChE_Assay->Hit_Identification Receptor_Binding->Hit_Identification Animal_Model Animal Model of CNS Disorder (Protocol 4) Hit_Identification->Animal_Model Advance Leads Behavioral_Testing Behavioral Testing Animal_Model->Behavioral_Testing PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Testing->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate

Caption: A typical workflow for the discovery and preclinical development of piperidine-based CNS therapeutics.

Conclusion: The Future of Piperidine Derivatives in CNS Drug Discovery

The piperidine scaffold continues to be a highly valuable and privileged structure in the design of novel CNS therapeutics.[4] Its proven success in a multitude of approved drugs is a testament to its favorable pharmacological and pharmacokinetic properties. As our understanding of the complexities of CNS disorders deepens, the versatility of the piperidine ring will undoubtedly be leveraged to develop next-generation therapies with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers in their efforts to unlock the full potential of this remarkable heterocyclic motif.

References

  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available at: [Link].

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. PMC. Available at: [Link].

  • Radioligand binding assays. Bio-protocol. Available at: [Link].

  • (PDF) Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. ResearchGate. Available at: [Link].

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link].

  • Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. JoVE. Available at: [Link].

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link].

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link].

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link].

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. YouTube. Available at: [Link].

  • Donepezil - StatPearls - NCBI Bookshelf. NIH. Available at: [Link].

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. Available at: [Link].

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. Available at: [Link].

  • Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. Available at: [Link].

  • CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. Google Patents.
  • "Process For The Preparation Of Risperidone". Quick Company. Available at: [Link].

  • Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. Available at: [Link].

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC. Available at: [Link].

  • Ellman Esterase Assay Protocol. Scribd. Available at: [Link].

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link].

  • CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.
  • DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].

  • Amphetamine induced hyperlocomotion. b-neuro. Available at: [Link].

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NIH. Available at: [Link].

  • The Pharmacology and Mechanism of Donepezil Action - 1469 Words | Term Paper Example. IvyPanda. Available at: [Link].

  • CN102367236A - Synthesizing technology of donepezil hydrochloride. Google Patents.
  • CN1733728A - A New Process for the Synthesis of Donepezil. Google Patents.
  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. PubMed. Available at: [Link].

  • US6844440B2 - Process for the preparation of donepezil. Google Patents.
  • Risperidone. Wikipedia. Available at: [Link].

  • Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. PubMed. Available at: [Link].

  • Full article: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. Available at: [Link].

  • Rodent Amphetamine Model of Schizophrenia. Creative Biolabs. Available at: [Link].

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link].

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link].

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link].

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at: [Link].

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link].

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link].

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). Available at: [Link].

Sources

Strategic Incorporation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in Solid-Phase Synthesis: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the effective use of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in solid-phase synthesis (SPS). We move beyond generic protocols to address the specific stereochemical and steric considerations inherent to this valuable building block. This note details optimized protocols for resin loading, acylation, and cleavage, explains the chemical rationale behind procedural choices, and offers troubleshooting insights. The methodologies described herein are designed to empower medicinal chemists and drug development professionals to leverage this chiral scaffold for the creation of complex and potent therapeutic candidates with high fidelity.

Introduction: The Strategic Value of the (3R,4R)-3-amino-4-methylpiperidine Scaffold

The (3R,4R)-3-amino-4-methylpiperidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, chair-like conformation, combined with the specific stereochemical arrangement of the amino and methyl groups, provides an excellent platform for developing highly selective ligands for various biological targets, including GPCRs and enzymes. The trans orientation of the C3-amino and C4-methyl groups pre-organizes substituents in a defined three-dimensional space, which can lead to significant improvements in binding affinity and ADME properties.

The subject of this guide, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, is an orthogonally protected version of this scaffold, designed specifically for solid-phase synthesis.

  • The C3-Amine: This primary amine serves as the key functional handle for covalent attachment to a solid support or for chain elongation.

  • The N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of coupling conditions while allowing for clean, acid-catalyzed deprotection without affecting acid-labile linkers like the Wang or Rink amide linkers. This orthogonality is central to its utility.

  • Stereochemistry: The defined (3R,4R) configuration is critical for stereospecific interactions with biological targets. Maintaining this integrity throughout the synthesis is paramount.

This document will guide you through the practical application of this building block, ensuring its successful integration into your solid-phase synthesis workflows.

Core Principles and Workflow Overview

The successful use of this building block hinges on a standard solid-phase workflow: immobilization onto a resin, elaboration of the molecule, and final cleavage from the support. The steric hindrance presented by the piperidine ring and the C4-methyl group necessitates optimized coupling conditions compared to simple aliphatic amines.

Below is a conceptual workflow for incorporating the scaffold into a peptide or small molecule sequence.

Figure 2: Boc deprotection of the piperidine nitrogen on the solid support.

Protocol 3: Acylation of the Piperidine Nitrogen

Rationale: The secondary amine of the deprotected piperidine ring is now available for acylation. This nitrogen is more sterically hindered than a typical secondary amine, necessitating a highly efficient coupling reagent. Carbodiimide-based activators like DIC, when combined with an additive like OxymaPure® or HOAt, are effective. For particularly difficult couplings, a pre-activated species like an Fmoc-amino acid fluoride or a more potent phosphonium-based reagent (e.g., PyAOP) may be required.

Reaction Conditions Comparison:

ParameterStandard ConditionsFor Difficult Couplings
Reagents Fmoc-AA/Carboxylic Acid (3 eq)Fmoc-AA/Carboxylic Acid (3-5 eq)
Activator DIC (3 eq)PyAOP (3-5 eq)
Additive OxymaPure® (3 eq)Not required with PyAOP
Base DIEA or Collidine (6 eq)DIEA or Collidine (6-10 eq)
Solvent DMF or NMPNMP
Time 2-4 hours4-12 hours
Temperature Room Temperature40-50 °C

Procedure (Using DIC/Oxyma):

  • Swell the deprotected resin (from Protocol 2) in DMF (10 mL/g).

  • In a separate vial, dissolve the Fmoc-amino acid or carboxylic acid (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF. Allow to pre-activate for 5-10 minutes.

  • Drain the DMF from the resin.

  • Add the activated amino acid solution to the resin.

  • Add DIEA (6 eq) and agitate at room temperature.

  • Monitor the reaction progress after 2 hours using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amine), continue agitation or consider applying the "Difficult Coupling" conditions.

  • Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: Cleavage from Resin

Rationale: The final step is the cleavage of the synthesized molecule from the solid support. The cleavage cocktail must be chosen based on the resin linker and the protecting groups on the side chains of the coupled building blocks (e.g., amino acids).

Materials:

  • Fully elaborated resin

  • TFA

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure (for standard acid-labile linkers like Wang or Rink Amide):

  • Wash the final resin with DCM (3x) and dry it partially under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% H₂O, 2.5% TIS . TIS acts as a scavenger to trap reactive cations generated during cleavage, protecting sensitive functional groups.

  • Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate in a clean round-bottom flask.

  • Wash the resin with a small amount of fresh TFA, then with DCM, and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with cold ether and dry under vacuum.

  • The crude product should be analyzed by HPLC and mass spectrometry and purified accordingly.

References

  • Solid-Phase Synthesis and Combinatorial Chemistry: A comprehensive overview of the principles and techniques. Source: MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/solid-phase-synthesis/solid-phase-peptide-synthesis]
  • 2-Chlorotrityl Chloride Resin: Technical specifications and application notes for using this acid-labile resin. Source: Iris Biotech GmbH. [URL: https://www.iris-biotech.de/en/products/resins-linkers/resins-for-spos/polystyrene-resins/chloro-resins/rl-1003-2-chlorotrityl-chloride-resin-100-200-mesh-1.html]
  • Coupling Reagents for SPPS: A detailed guide on the mechanisms and applications of various coupling reagents. Source: CEM Corporation. [URL: https://cem.com/en/coupling-reagents-for-spps]
  • Kaiser Test Protocol: A standard protocol for the qualitative detection of free primary amines in solid-phase synthesis. Source: MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/kaiser-test]

Troubleshooting & Optimization

scale-up issues in the production of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up production of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine . It is designed for process chemists and engineers encountering specific bottlenecks in stereocontrol, regioselectivity, and purification.

Status: Operational Role: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization

Executive Summary: The Scaffold Challenge

The (3R,4R)-3-amino-4-methylpiperidine core is a privileged scaffold in medicinal chemistry (most notably in JAK inhibitors like Tofacitinib). The production of the 1-Boc protected variant presents three distinct scale-up hurdles:

  • Stereochemistry: Establishing the cis-(3,4)-relationship during pyridine hydrogenation.

  • Regioselectivity: Selectively Boc-protecting the secondary amine (N1) in the presence of a more nucleophilic primary amine (N3).

  • Optical Purity: Efficiently resolving the (3R,4R) enantiomer from the racemic cis-mixture.

Module 1: Hydrogenation & Stereocontrol

Goal: Convert 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine.

FAQ: Troubleshooting Hydrogenation

Q: We are observing high levels of the trans-isomer (3R,4S / 3S,4R) in our crude hydrogenation mixture. How do we maximize the cis-isomer? A: The cis-isomer is the kinetic product formed via syn-addition of hydrogen to the pyridine ring. To maximize cis-selectivity (>9:1 ratio):

  • Catalyst Selection: Switch from Palladium (Pd/C) to Rhodium (Rh/C) or Platinum (PtO2) . Pd/C often facilitates ring isomerization, leading to the thermodynamic trans-product.

  • Solvent System: Use an acidic medium (e.g., 5% AcOH in water or 1M HCl ). Protonation of the pyridine nitrogen prevents catalyst poisoning and anchors the molecule, often improving facial selectivity.

  • Temperature: Keep temperatures moderate (40–60°C). High temperatures (>80°C) promote equilibration to the trans-isomer.

Q: The reaction stalls at 80% conversion on a 1 kg scale. Why? A: This is likely due to catalyst poisoning by the free amine product.

  • Diagnosis: The generated secondary amine binds strongly to the metal surface.

  • Fix: Ensure the reaction is run in sufficient acid (1.1–2.0 equivalents relative to the pyridine) to keep the amine protonated as the ammonium salt.

Protocol: High-Fidelity cis-Hydrogenation (Scale-Down Model)
  • Charge: 5 wt% Rh/C (50% water wet) and 3-amino-4-methylpyridine in an autoclave.

  • Solvent: Water with 1.1 eq. Acetic Acid.[1]

  • Conditions: Pressurize to 5 bar (75 psi) H2; heat to 50°C.

  • Workup: Filter catalyst while warm (prevents salt precipitation). Basify filtrate with NaOH to extract the free diamine.

Module 2: Regioselectivity (The "Protection Puzzle")

Goal: Synthesize the 1-Boc derivative without protecting the primary 3-amino group.

The "Transient Protection" Strategy

Direct reaction of 3-amino-4-methylpiperidine with Boc anhydride will preferentially protect the primary amine (N3) or yield the di-Boc product. To target N1 exclusively on a large scale, use benzaldehyde as a transient protecting group for N3.

Visualization: Selective N1-Boc Protection Workflow

G Start Crude Diamine (cis-3-amino-4-methylpiperidine) Step1 Schiff Base Formation (+ PhCHO) Start->Step1 Selectivity Key Inter1 Intermediate: N3-Benzylidene Imine Step1->Inter1 Step2 N1-Boc Protection (+ Boc2O) Inter1->Step2 N1 is free Inter2 Intermediate: 1-Boc-N3-Imine Step2->Inter2 Step3 Hydrolysis (Aq. Citric Acid) Inter2->Step3 Remove Imine End Target Product: 1-Boc-3-Amino-4-Methylpiperidine Step3->End

Caption: Logical flow for achieving N1-selectivity via transient Schiff base protection of the N3-amine.

FAQ: Handling the Protection Steps

Q: The benzaldehyde imine oil is thick and hard to stir. Can we skip isolation? A: Yes. This sequence is best performed telescoped (one-pot) .

  • Reflux diamine + benzaldehyde (1.0 eq) in Toluene/Heptane with a Dean-Stark trap to remove water.

  • Cool to 20°C. Add Boc2O (1.1 eq).

  • Once N1-Boc is formed, add aqueous citric acid or dilute HCl directly to the reactor to hydrolyze the imine.

  • Wash the organic layer (removes benzaldehyde) and adjust pH of the aqueous layer to isolate the product.

Module 3: Resolution & Optical Purity

Goal: Isolate the (3R,4R) enantiomer from the racemic cis-1-Boc-3-amino-4-methylpiperidine.

The DTTA Resolution System

The industry standard for resolving this scaffold is Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Data Table: Resolution Parameters
ParameterRecommendationImpact on Scale-Up
Resolving Agent L-DTTA (0.5 - 1.0 eq)Forms a stable diastereomeric salt with the (3R,4R) isomer.
Solvent Methanol / Water (9:1 to 4:1)Critical. Too much water dissolves the salt; too much MeOH lowers ee.
Temperature Heat to reflux, cool slowly to 20°CRapid cooling traps the wrong enantiomer (kinetic entrapment).
Expected Yield 30-40% (theoretical max 50%)Recycle the mother liquor to racemize and re-process if cost is critical.
FAQ: Resolution Troubleshooting

Q: We are getting 85% ee, but we need >98%. Should we recrystallize? A: Yes. Do not attempt to push the initial resolution to >99% ee at the expense of massive yield loss.

  • Protocol: Take the 85% ee salt. Reslurry in refluxing MeOH (5 volumes) for 1 hour, then cool to room temperature. This "swish" purification often boosts ee to >99% by dissolving surface impurities without fully dissolving the bulk crystal.

Q: The salt filtration is extremely slow (gelatinous). A: This indicates polymorph issues or solvent entrapment .

  • Fix: Use a "temperature cycling" protocol. Heat the slurry to near-reflux and cool it down 2-3 times before the final filtration. This Ostwald ripening promotes the growth of larger, more filterable crystals.

Module 4: Process Safety (Scale-Up Critical)

Hydrogenation Hazards

When scaling the hydrogenation of 3-amino-4-methylpyridine from 10g to 1kg+:

  • Exotherm: The reaction is highly exothermic. Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). Ensure the cooling jacket can handle the heat release rate at the max hydrogen uptake rate.

  • Gas Uptake: Hydrogen uptake will be rapid initially. Use a mass flow controller to limit H2 addition if the cooling capacity is maxed out.

Visualization: Safety Logic for Hydrogenation

Safety Sensor Reactor Temp Sensor Decision Temp > Setpoint? Sensor->Decision Controller H2 Mass Flow Controller Cooling Jacket Cooling Valve Decision->Controller YES: Stop H2 Flow Decision->Controller NO: Maintain Flow Decision->Cooling YES: Max Cooling

Caption: Automated safety interlock logic for controlling exothermic hydrogenation events.

References

  • Pfizer Tofacitinib Process Development

    • Reference: Ragan, J. A., et al. "Process Development of the JAK Inhibitor CP-690,550." Organic Process Research & Development, 2010, 14(6), 1417–1422. (Describes the resolution of the methylamino analog, highly applicable here).
    • Source:

  • Pyridine Hydrogenation Stereocontrol

    • Reference: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines.
    • Source:

  • Selective Protection of Polyamines

    • Reference: "Selective protection of primary amines in the presence of secondary amines." Greene's Protective Groups in Organic Synthesis.
    • Source:

Sources

Technical Support Center: Stability of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this chiral building block. Recognizing the critical role of stability in experimental success and drug development, this resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your research.

Introduction to the Stability of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a valuable chiral intermediate in medicinal chemistry, prized for its substituted piperidine core.[1] The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions.[2][3] Understanding the factors that can compromise the integrity of this molecule is paramount for its effective use in synthesis and for ensuring the reliability of experimental outcomes.

This guide will delve into the common stability issues, provide practical troubleshooting advice, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Specific recommendations from suppliers of similar piperidine derivatives generally include:

  • Temperature: 2-8°C (refrigeration).[4]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.

  • Light: Protect from light, as UV exposure can potentially lead to degradation.[4]

Q2: My analytical results (NMR, LC-MS) show impurities in a freshly opened bottle. What could be the cause?

A2: While reputable suppliers provide compounds with high purity, several factors could lead to the presence of impurities:

  • Improper Handling: Exposure to acidic fumes in the laboratory environment can lead to partial deprotection of the Boc group.

  • Storage Conditions: If the cold chain was compromised during shipping or storage, it might lead to degradation.

  • Manufacturing Byproducts: Trace amounts of reactants or byproducts from the synthesis may be present. Always refer to the supplier's Certificate of Analysis (CoA) for the specified purity.

Q3: I am observing the formation of a new, more polar spot on my TLC plate during my reaction workup. What could it be?

A3: A more polar spot is likely the deprotected product, (3R,4R)-3-amino-4-methylpiperidine. This occurs when the Boc group is cleaved. The primary amine in the deprotected product is significantly more polar than the Boc-protected amine, causing it to have a lower Rf value on a normal-phase TLC plate. This is a strong indication that your reaction or workup conditions are too acidic.

Q4: Can I use this compound in reactions with strong bases?

A4: Yes, the Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions.[2] This allows for reactions involving the free amino group of another molecule in the presence of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate without affecting its Boc group.

Troubleshooting Guide

This section addresses specific stability-related issues you might encounter during your experiments.

Issue 1: Premature Deprotection of the Boc Group

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data shows a peak corresponding to the mass of the deprotected amine (M+H)+.

  • Proton NMR shows the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Acidic Reaction Conditions The Boc group is highly susceptible to cleavage under acidic conditions.[3] Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even milder acids can cause deprotection.Carefully review your reaction protocol. If possible, substitute acidic reagents with non-acidic alternatives. If an acidic catalyst is required, consider using a weaker acid or a lower concentration.
Acidic Workup Aqueous acidic solutions (e.g., 1M HCl) used during extraction or washing steps are a common cause of unintended deprotection.Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for your workup. If an acidic wash is necessary to remove basic impurities, perform it quickly and at a low temperature.
Acidic Solvents/Reagents Some solvents or reagents may contain acidic impurities that can catalyze Boc deprotection over time.Use freshly distilled or high-purity solvents. If a reagent is suspected to be acidic, consider neutralizing it before adding it to the reaction mixture.
Silica Gel Chromatography Standard silica gel can be slightly acidic and may cause deprotection of sensitive compounds during purification.Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use neutral alumina for chromatography.

Visualizing the Deprotection Pathway:

G Compound tert-butyl (3R,4R)-3-amino- 4-methylpiperidine-1-carboxylate Protonated Protonated Intermediate Compound->Protonated H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of tert-butyl cation Byproducts Isobutylene + CO2 Protonated->Byproducts Elimination Deprotected Deprotected Amine ((3R,4R)-3-amino-4-methylpiperidine) Carbamic_Acid->Deprotected Decarboxylation

Caption: Acid-catalyzed deprotection of the Boc group.

Issue 2: Compound Degradation Under Thermal Stress

Symptoms:

  • Discoloration of the solid compound upon heating.

  • Broadening of peaks in NMR spectra.

  • Emergence of multiple new peaks in LC-MS analysis after heating the sample.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
High Reaction Temperatures While the Boc group is relatively thermally stable, prolonged exposure to high temperatures can lead to degradation, potentially through complex pathways.Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Thermolysis during Distillation Attempting to distill the compound, especially at atmospheric pressure, can lead to decomposition.Avoid high-temperature distillation. If purification by distillation is necessary, use high vacuum to lower the boiling point.

Experimental Protocol: Forced Degradation Study

To thoroughly understand the stability of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a forced degradation study is recommended.[5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6]

Objective: To evaluate the stability of the compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3% v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector or a mass spectrometer

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of the compound in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) at predetermined time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation - Identify and quantify degradation products. - Determine degradation pathways. - Assess the stability of the compound. Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

  • Thermal Degradation: Place a known amount of the solid compound in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

  • Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Conclusion

The stability of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is intrinsically linked to the integrity of the Boc protecting group. By understanding its susceptibility to acidic conditions and by implementing proper handling and storage procedures, researchers can minimize the risk of unintended degradation. The troubleshooting guide and the forced degradation protocol provided herein serve as a comprehensive resource for ensuring the successful application of this important chiral building block in your research endeavors.

References

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e11. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Jain, R., & Sharma, P. (2016). Forced Degradation Studies. SciSpace, 5(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Aladdin Scientific. (n.d.). tert-butyl (3S, 4R)-4-amino-3-methylpiperidine-1-carboxylate, min 97%, 100 mg. Available at: [Link]

  • ChemSrc. (2025). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Available at: [Link]

  • ResearchGate. (2021). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]

  • PubMed. (2007). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Available at: [Link]

  • ACS Publications. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7898. Available at: [Link]

  • MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(8), 1896. Available at: [Link]

  • Scribd. (n.d.). Water Boc Deprotection. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3,4-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex landscape of piperidine synthesis. The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, making its controlled synthesis a critical task in drug discovery.[1][2] This document provides answers to frequently encountered challenges, detailed troubleshooting guides for common experimental issues, and validated protocols to aid in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and strategies in synthesizing 3,4-disubstituted piperidines with high stereochemical control.

Q1: Why is achieving high stereoselectivity in 3,4-disubstituted piperidine synthesis so challenging?

A1: The primary challenges stem from the conformational flexibility of the piperidine ring and the subtle energy differences between various stereoisomers and their transition states.[3]

  • Conformational Dynamics: The piperidine ring exists predominantly in a chair conformation, but ring inversion is possible.[3][4] Substituents can occupy either axial or equatorial positions, and the relative stability of these conformers can be difficult to predict and control. For instance, the energy difference between conformers can be as low as 0.36 kcal/mol, making it easy to obtain mixtures.[3]

  • Kinetic vs. Thermodynamic Control: Many cyclization strategies can lead to either a kinetically or thermodynamically favored product.[5][6] The cis isomer is often the kinetic product, formed faster at lower temperatures, while the more stable trans isomer is typically the thermodynamic product, favored at higher temperatures or under equilibrating conditions.[5][6] Achieving high selectivity requires carefully optimized conditions to favor one pathway exclusively.

  • Dearomatization of Pyridines: A common starting point for piperidine synthesis is the reduction of a corresponding pyridine. However, the dearomatization of the stable pyridine ring is an energetically demanding process that often requires harsh conditions (high pressure/temperature) or highly active catalysts, which can compromise stereoselectivity.[7][8][9][10]

Q2: What are the principal strategies for controlling the stereochemical outcome?

A2: Control is typically exerted through one of three main approaches: substrate control, auxiliary control, or catalyst control.

  • Substrate Control: The inherent chirality or geometry of the starting material directs the formation of new stereocenters. A classic example is the catalytic hydrogenation of substituted pyridines, which often proceeds via delivery of hydrogen from the less-hindered face of the substrate adsorbed on the catalyst surface, typically yielding cis-disubstituted piperidines.[11][12]

  • Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct a stereoselective transformation.[13] After the key stereocenter-forming step, the auxiliary is removed. This method is powerful but requires additional synthetic steps for attachment and removal. Common auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.[13][14] Carbohydrate-based auxiliaries have also been successfully employed.[15][16]

  • Catalyst Control: A chiral catalyst, used in sub-stoichiometric amounts, creates a chiral environment around the substrate, guiding the reaction to favor one enantiomer or diastereomer. This is often the most elegant and atom-economical approach. Methods include organocatalysis, which can create multiple stereocenters in a single step, and transition-metal catalysis (e.g., Rhodium, Iridium, Palladium) with chiral ligands.[10][17][18]

Q3: How do I rationally choose between a synthetic route targeting a cis- versus a trans-3,4-disubstituted piperidine?

A3: The choice depends on understanding whether the desired product is the kinetic or thermodynamic isomer and selecting a reaction that favors that outcome.

  • For cis-Isomers (often the kinetic product): Prins cyclizations catalyzed by Brønsted acids at low temperatures are highly effective, affording cis-piperidines with diastereomeric ratios often exceeding >98:2.[5][6] Catalytic hydrogenation of 3,4-disubstituted pyridines also typically yields the cis product diastereoselectively.[12]

  • For trans-Isomers (often the thermodynamic product): Lewis acid-catalyzed carbonyl-ene cyclizations, particularly with catalysts like MeAlCl₂, run at higher temperatures (e.g., refluxing chloroform), favor the formation of the more stable trans-piperidines.[5][6] An alternative two-step strategy involves first synthesizing the cis-isomer and then inducing epimerization at one of the stereocenters using base-mediated, thermodynamically controlled conditions to furnish the trans product.[11][12]

Q4: How does the nitrogen protecting group influence the reaction's stereoselectivity?

A4: The N-protecting group is not merely a placeholder; its steric and electronic properties critically influence the conformation of the ring and its transition states.

  • Steric Bulk: Large protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can create significant A¹,³-strain (allylic strain) with a C2 substituent, forcing the C2 substituent into an axial position. This conformational locking can be exploited to direct the stereochemistry of subsequent reactions at other positions on the ring.[11][19]

  • Chelation: Certain protecting groups can chelate to a metal catalyst, holding the substrate in a rigid conformation. This is often exploited in directed metalations or reductions to achieve high diastereoselectivity.

  • Electronic Effects: Electron-withdrawing groups (e.g., carbamates, sulfonamides) decrease the nucleophilicity of the nitrogen and can influence the reactivity of adjacent positions. For example, in Rh-catalyzed asymmetric additions, the choice of carbamate can impact both yield and enantioselectivity.[8]

Section 2: Troubleshooting Guides

This section provides structured advice for overcoming specific experimental problems.

Problem 1: Poor Diastereoselectivity (Low d.r.)
  • Symptom: ¹H NMR or chiral HPLC analysis of the crude product shows a mixture of diastereomers (e.g., 1:1 to 5:1 ratio).

  • Causality: This is a classic sign of insufficient energy difference between the diastereomeric transition states. The reaction may be operating under conditions that allow for product equilibration (thermodynamic control) when kinetic control is desired, or vice-versa. The choice of catalyst or solvent may not be optimal for facial discrimination.

G cluster_0 start Low d.r. Observed q1 Is the reaction under kinetic or thermodynamic control?

Troubleshooting Table: Diastereoselectivity

Potential Cause Recommended Solution & Rationale
Incorrect Temperature Regime To favor the kinetic product (cis): Lower the reaction temperature. This increases the energy difference between competing transition states.[5][6] To favor the thermodynamic product (trans): Increase temperature and/or reaction time to ensure the system reaches equilibrium.[5][6]
Suboptimal Catalyst For Lewis acid-catalyzed cyclizations, screen a panel of acids (e.g., MeAlCl₂, SnCl₄, TiCl₄). The size and strength of the Lewis acid can dramatically alter the transition state geometry and influence the outcome.[5][20]
Stepwise vs. Concerted Pathway In aza-Diels-Alder reactions, strong Lewis acids can promote a stepwise Mannich-Michael pathway, leading to poor stereoselectivity. Using cyclic dienes or optimizing the catalyst can enforce a concerted [4+2] cycloaddition, which often results in higher diastereoselectivity.[21]

| Solvent Effects | The polarity of the solvent can stabilize or destabilize charged intermediates or transition states. Screen a range of solvents (e.g., CH₂Cl₂, Toluene, THF) to find optimal conditions. |

Problem 2: Formation of Significant Side Products
  • Symptom: TLC or GC-MS analysis shows multiple products, leading to low yield and complex purification.

  • Causality: The reaction conditions may be promoting alternative, undesired reaction pathways that are competitive with the desired transformation.

Troubleshooting Table: Side Product Formation

Observed Side Product Potential Cause & Mechanism Recommended Solution & Rationale
Aromatized Pyridine During hydrogenation of pyridines, if the reaction stalls or if a hydride acceptor is present (like formaldehyde), the dihydropyridine or tetrahydropyridine intermediate can re-aromatize.[22] Ensure the catalyst is active and not poisoned. Use a higher hydrogen pressure or a more active catalyst (e.g., PtO₂). Avoid potential hydride acceptors in the reaction mixture.
Hetero-Diels-Alder Adduct In Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes, a competing [4+2] hetero-Diels-Alder reaction can occur.[20] The outcome is sensitive to the enophile activating group, the ene component, and the Lewis acid. If the ene product is desired, try a different Lewis acid (e.g., MeAlCl₂ is often highly selective for the ene pathway).[20]
Linear Alkene In radical-mediated amine cyclizations, a competing 1,5-hydrogen atom transfer (1,5-HAT) can occur instead of the desired cyclization, leading to a linear alkene byproduct.[10] This is an inherent mechanistic competition. Modifying the substrate to disfavor the 1,5-HAT (e.g., by introducing substitution) or optimizing the catalyst system may help, but this pathway can be difficult to eliminate completely.[10]

| Over-reduction Products | When reducing a piperidone to a piperidine using strong hydrides like LiAlH₄, other functional groups (esters, amides) can also be reduced if not properly protected. | Use a milder reducing agent (e.g., NaBH₄ for ketones) or protect other sensitive functional groups prior to the reduction step.[23] |

Section 3: Key Experimental Protocols

These protocols are provided as detailed, self-validating starting points for common transformations.

Protocol 1: Diastereoselective Synthesis of a cis-3,4-Disubstituted Piperidine via Catalytic Hydrogenation

This protocol is adapted from methodologies used for the synthesis of various regio- and diastereoisomers of substituted piperidines, where hydrogenation of a pyridine precursor is a key step.[11][12]

Objective: To synthesize cis-N-Boc-3-methyl-4-phenylpiperidine from 3-methyl-4-phenylpyridine.

  • Reactor Setup: In a high-pressure reactor (Parr shaker), add 3-methyl-4-phenylpyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%, under an inert atmosphere.[21]

  • Hydrogenation: Seal the reactor. Purge with N₂ gas, then with H₂ gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).

  • Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours.[21]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, and analyze by GC-MS to check for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Protection & Purification: Remove the solvent under reduced pressure. The resulting secondary amine can be purified directly or, more commonly, protected. Dissolve the crude residue in CH₂Cl₂, add triethylamine (1.5 eq), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 2-4 hours. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-Boc piperidine by flash column chromatography. The cis diastereomer is typically the major product.

G

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary

This protocol illustrates the general workflow for using a chiral auxiliary, a foundational technique in asymmetric synthesis.[13][14]

Objective: To perform a diastereoselective alkylation of a prochiral N-acylpiperidine derived from a chiral auxiliary.

  • Auxiliary Attachment: React a prochiral carboxylic acid with a chiral auxiliary (e.g., (R)- or (S)-2-benzylpiperidine) using a standard coupling agent (e.g., DCC or EDC) to form the chiral N-acylpiperidine. Purify by chromatography.[14]

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral N-acylpiperidine in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 1 hour to ensure complete enolate formation.[14] The geometry of the enolate is directed by the chiral auxiliary.

  • Diastereoselective Alkylation: Add the desired electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄) to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while recovering the chiral auxiliary.[14]

References
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). Canadian Science Publishing. Retrieved February 12, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. (2006). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. (2009). PubMed. Retrieved February 12, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2006). PubMed. Retrieved February 12, 2026, from [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2011). PMC. Retrieved February 12, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine. (1996). Sci-Hub. Retrieved February 12, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). PubMed. Retrieved February 12, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. Retrieved February 12, 2026, from [Link]

  • Piperidine Synthesis. (1990). DTIC. Retrieved February 12, 2026, from [Link]

  • Synthesis of cis - or trans -3,4-Disubstituted Piperidines. (2006). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2022). PubMed. Retrieved February 12, 2026, from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (2000). onlinelibrary.wiley.com. Retrieved February 12, 2026, from [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm. Retrieved February 12, 2026, from [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (1975). Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]

  • Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. (2007). ORCA - Cardiff University. Retrieved February 12, 2026, from [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2023). YouTube. Retrieved February 12, 2026, from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics. Retrieved February 12, 2026, from [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2005). Organic Letters. Retrieved February 12, 2026, from [Link]

  • ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. (2012). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. (2018). PMC. Retrieved February 12, 2026, from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2011). PMC. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Analytical Strategies for tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

The compound tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate** (CAS: 1171125-92-0) is a critical chiral building block, most notably serving as the piperidine core for JAK inhibitors like Tofacitinib .

The Analytical Challenge:

  • Lack of Chromophore: The molecule possesses a saturated piperidine ring and a Boc group, which exhibits only weak UV absorption (<210 nm). Standard HPLC-UV is plagued by baseline noise and solvent interference unless derivatization is employed.

  • Stereochemical Complexity: With two chiral centers, the molecule has four possible stereoisomers: the desired (3R,4R), its enantiomer (3S,4S), and the diastereomeric pair (3R,4S)/(3S,4R). Quantifying the (3R,4R) isomer requires high-resolution chiral chromatography.

  • Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile. Aggressive acidic mobile phases (e.g., >0.1% TFA) can cause on-column degradation, leading to ghost peaks.

This guide compares three distinct analytical workflows to address these challenges: HPLC-CAD (Charged Aerosol Detection) for chemical purity, Chiral SFC (Supercritical Fluid Chromatography) for stereochemical purity, and qNMR (Quantitative NMR) for absolute assay.

Comparative Analysis of Methods

The following table summarizes the performance characteristics of the three primary methodologies.

FeatureMethod A: HPLC-CAD Method B: Chiral SFC Method C: qNMR
Primary Utility Chemical Purity (Related Substances)Enantiomeric/Diastereomeric PurityAbsolute Assay (wt/wt)
Detection Principle Mass-sensitive (Universal)UV (210 nm) or MSNuclear Magnetic Resonance
Reference Standard Not strictly required for % areaRequired for retention time IDNOT Required (Internal Standard used)
Sensitivity (LOD) High (~1-5 ng on column)ModerateLow (~1 mg sample required)
Throughput Medium (15-30 min run)High (<10 min run)High (10 min acquisition)
Key Limitation Mobile phase must be volatileMatrix effects in crude samplesSensitivity limit; cost of deuterated solvents

Detailed Experimental Protocols

Method A: HPLC-CAD (The "Universal" Approach)

Best for: Determining chemical purity without the labor of derivatization.

Expert Insight: Unlike UV detection, CAD response is independent of chemical structure for non-volatile analytes.[1] This is crucial for detecting synthetic precursors (e.g., starting materials lacking aromatic rings) that UV would miss.

Protocol:

  • Instrument: HPLC system coupled with Corona Veo or similar CAD.

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.

    • Why: CSH technology provides better peak shape for basic amines (the free -NH2 at position 3) at low ionic strength.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Why: High pH suppresses protonation of the primary amine, improving peak shape and retention. It also protects the acid-labile Boc group better than TFA.

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detector Settings: Power Function: 1.00; Data Rate: 10 Hz; Filter: 3.6s.

Method B: Chiral SFC (The Stereochemical Standard)

Best for: Rapid quantification of (3S,4S) enantiomer and diastereomers.

Expert Insight: Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC for this separation because the low viscosity of supercritical CO2 allows for higher flow rates and sharper peaks, essential for resolving the four stereoisomers.

Protocol:

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The AD series has proven selectivity for Boc-protected amines.

  • Mobile Phase: CO2 (85%) / Methanol + 0.1% Diethylamine (15%).

    • Why: The basic additive (DEA) ensures the free amine (C3-NH2) does not interact non-specifically with the silica support, preventing tailing.

  • Flow Rate: 3.0 mL/min (Backpressure: 120 bar).

  • Detection: UV at 215 nm (or MS if available).

  • Elution Order (Typical): The (3R,4R) and (3S,4S) enantiomers usually elute with significant separation factors (

    
    ).
    
Method C: qNMR (The Absolute Validator)

Best for: Establishing the potency of the reference standard itself.

Expert Insight: qNMR is a self-validating method. It does not rely on the response factor of a detector. It is the only method that can distinguish between "100% chromatographic purity" and "95% weight purity" (due to salt/solvent occlusion).

Protocol:

  • Solvent: DMSO-d6 (provides best solubility for the Boc-amine).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Why: Maleic acid has a singlet at ~6.2 ppm, which is a "silent region" for the piperidine analyte (aliphatic signals: 1.0–4.0 ppm; Boc signal: ~1.4 ppm).

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1).

    • Critical: The T1 relaxation time of the Boc-methyl protons is long. A delay of at least 5x T1 is mandatory for 99.9% recovery.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3][4][5][6]
    

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the stereochemical separation mechanism.

Diagram 1: Analytical Decision Matrix

AnalyticalDecision Sample Crude/Isolated Sample (3R,4R)-Amine Goal Define Analytical Goal Sample->Goal ChemPurity Chemical Purity (Impurities/Degradants) Goal->ChemPurity StereoPurity Stereochemical Purity (Enantiomers/Diastereomers) Goal->StereoPurity Assay Absolute Assay (Potency wt/wt) Goal->Assay HPLC_UV HPLC-UV (Derivatization) *Legacy Method* ChemPurity->HPLC_UV If no CAD available HPLC_CAD HPLC-CAD *Recommended* ChemPurity->HPLC_CAD Universal Detection SFC Chiral SFC (Chiralpak AD-H) StereoPurity->SFC High Resolution qNMR qNMR (Maleic Acid IS) Assay->qNMR Primary Reference

Caption: Decision tree for selecting the appropriate analytical technique based on the specific quality attribute required.

Diagram 2: Chiral Separation Logic

ChiralMech Enantiomers Enantiomeric Pair (3R,4R) & (3S,4S) CSP Chiral Stationary Phase (Amylose tris-carbamate) Enantiomers->CSP HBond H-Bonding (C=O ... H-N) CSP->HBond Interaction Steric Steric Fit (Piperidine Ring) CSP->Steric Interaction ComplexR Transient Complex R (More Stable) HBond->ComplexR Steric->ComplexR Elution Differential Elution ComplexR->Elution Retained Longer ComplexS Transient Complex S (Less Stable) ComplexS->Elution Elutes First

Caption: Simplified mechanism of chiral recognition on polysaccharide columns, relying on hydrogen bonding and steric inclusion.

References

  • USP-NF. (2023). Tofacitinib Citrate: Methods for the Analysis of Tofacitinib Oral Solution. United States Pharmacopeia. Link

  • Thermo Fisher Scientific. (2020). HPLC - UV-Vis absorption and charged aerosol detection: Comparison for non-chromophoric compounds. Application Note. Link

  • BIPM. (2023). Quantitative NMR (qNMR) for Purity Assignment of Organic Compounds. Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. (2017). Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials. Technical Bulletin. Link

  • Chittabathina, V., et al. (2014).[7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[7] Link

Sources

Comparative Reactivity Guide: 3-Amino vs. 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and small molecule libraries, the choice between 3-aminopiperidine (3-AP) and 4-aminopiperidine (4-AP) scaffolds is a critical decision point that dictates synthetic feasibility, physicochemical properties, and biological activity.[1]

While both scaffolds offer a secondary amine (ring) and a primary amine (exocyclic) for functionalization, their reactivity profiles differ significantly due to stereoelectronic effects .[2]

  • 4-Aminopiperidines function as highly accessible, nucleophilic "linear" linkers, ideal for rapid library generation but often associated with hERG liability due to the exposed basic nitrogen.[1][2]

  • 3-Aminopiperidines offer a "compact," chiral vector with increased steric demand and slightly reduced nucleophilicity.[2] They are the gold standard for metabolic stability (e.g., DPP-4 inhibitors) but require more rigorous coupling conditions.[2]

This guide provides an objective analysis of their reactivity, supported by mechanistic insights and experimental protocols.[1][2]

Structural & Electronic Analysis

The reactivity difference between these isomers is not merely positional; it is rooted in the inductive effects of the ring nitrogen and the conformational constraints of the chair system.[1][2]

Electronic Deactivation (Inductive Effect)

The piperidine ring nitrogen is electronegative.[1][2] The proximity of the exocyclic amine to this center influences its pKa and nucleophilicity.[1][2]

  • 3-Position (Proximal): The amine is only two bonds away from the ring nitrogen (

    
    ).[1] The inductive electron-withdrawing effect (
    
    
    
    ) lowers the electron density on the primary amine, making it less nucleophilic and slightly more acidic (lower pKa of the conjugate acid) compared to the 4-isomer.
  • 4-Position (Distal): The amine is three bonds away (

    
    ).[1] The inductive effect dissipates, resulting in a nucleophilicity that more closely resembles a standard primary cyclohexylamine.[2]
    
Steric Environment & Conformational Locking[2]
  • 4-AP (Achiral/Symmetric): The amino group prefers the equatorial position to minimize 1,3-diaxial interactions.[1] It projects away from the ring nitrogen protecting group (e.g., N-Boc), creating an unhindered "approach vector" for electrophiles.[2]

  • 3-AP (Chiral): The 3-amino group also prefers equatorial orientation. However, it is spatially adjacent to the N1-protecting group.[2] If N1 is protected with a bulky group (Boc, Cbz, Fmoc), the allylic strain (A-strain) equivalent creates significant steric shielding, retarding reaction rates with bulky electrophiles.[2]

Comparative Data Summary
Feature3-Aminopiperidine (3-AP)4-Aminopiperidine (4-AP)Impact on Synthesis
Chirality Chiral (R/S)Achiral (Symmetric)3-AP requires enantioselective synthesis or resolution.[1]
Steric Hindrance High (Proximal to N1)Low (Distal)3-AP requires longer reaction times/stronger coupling agents.[1]
pKa (Conj. Acid) ~10.3 - 10.5~10.7 - 10.84-AP is a slightly stronger base and better nucleophile.
Major Drug Class DPP-4 Inhibitors (Alogliptin)Opioids, Antifungals, HCV3-AP is preferred for compact binding pockets.[1]
hERG Liability Lower (Rigid vector)Higher (Flexible tail)4-AP often requires pKa modulation (e.g., fluorination) to reduce toxicity.[1][3]

Visualization: Reactivity & Conformational Logic[2]

The following diagram illustrates the steric and electronic vectors distinguishing the two scaffolds.

ReactivityComparison cluster_3AP 3-Aminopiperidine (3-AP) cluster_4AP 4-Aminopiperidine (4-AP) Node3AP 3-Amino Structure (Chiral Center) Steric3 High Steric Clash (N1-Protecting Group Interaction) Node3AP->Steric3 Spatial Proximity Elec3 Inductive Deactivation (Proximal to Ring N) Node3AP->Elec3 2-Bond Distance Result3 Slower Kinetics High Selectivity Steric3->Result3 Elec3->Result3 Result4 Rapid Kinetics High Accessibility Result3->Result4 Reactivity Gap Node4AP 4-Amino Structure (Achiral/Symmetric) Steric4 Low Steric Hindrance (Distal from N1) Node4AP->Steric4 Spatial Distance Elec4 Minimal Inductive Effect (3-Bond Distance) Node4AP->Elec4 Steric4->Result4 Elec4->Result4

Figure 1: Mechanistic comparison showing why 3-AP exhibits slower kinetics due to steric crowding and inductive deactivation compared to the highly accessible 4-AP.[1]

Experimental Protocols

To validate the reactivity differences, we recommend the following self-validating protocols. These are designed to highlight the kinetic disparity during amide coupling, the most common reaction for these scaffolds.[2]

Protocol A: Competitive Amidation Assay

This experiment demonstrates the relative nucleophilicity of 3-AP vs 4-AP when competing for a limiting electrophile.

Reagents:

  • Amine A: 1-Boc-3-aminopiperidine (1.0 eq)[1]

  • Amine B: 1-Boc-4-aminopiperidine (1.0 eq)[1]

  • Electrophile: Benzoyl chloride (0.5 eq) - Limiting Reagent[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: DCM (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Amine A and 1.0 mmol of Amine B in 10 mL DCM.

  • Base Addition: Add 2.5 mmol DIPEA. Cool to 0°C.[2]

  • Controlled Addition: Add 0.5 mmol Benzoyl chloride dropwise over 5 minutes.

  • Reaction: Stir for 30 minutes at 0°C.

  • Quench: Add 1 mL Methanol.

  • Analysis: Analyze crude mixture via LC-MS or GC-FID.

Expected Outcome:

  • The ratio of 4-Benzamido : 3-Benzamido product will likely exceed 80:20 .

  • Interpretation: The 4-amino group reacts significantly faster due to the lack of steric interference from the N-Boc group and higher intrinsic nucleophilicity.

Protocol B: Optimization of 3-AP Coupling (The "Difficult" Case)

When working with 3-AP, standard EDC/HOBt couplings often stall or racemize. Use this optimized HATU protocol for high yield.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for 5 mins (Pre-activation is crucial for 3-AP to overcome steric barrier).

  • Addition: Add (R)- or (S)-1-Boc-3-aminopiperidine (1.1 eq).

  • Monitoring: Stir at RT. Monitor via TLC/LC-MS.[2]

    • Note: 4-AP would complete this reaction in <1 hour. 3-AP may require 2–4 hours.[2]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

Applications & Case Studies

The 3-AP Advantage: DPP-4 Inhibitors

Despite the lower reactivity, the 3-aminopiperidine scaffold is chemically superior for binding pockets requiring a "U-shape" or compact conformation.

  • Case Study (Alogliptin): The 3-aminopiperidine moiety mimics the N-terminal alanine of the enzyme's natural substrate (GLP-1).[1] The chirality (R-isomer) is essential for activity. The proximity of the amino group to the ring nitrogen allows for specific hydrogen bonding networks that the 4-AP scaffold cannot achieve due to its extended length.[2]

The 4-AP Advantage: HCV & Antifungals
  • Case Study (HCV Assembly Inhibitors): 4-aminopiperidines are used when the pharmacophore requires a basic center extending deep into a hydrophobic pocket.[1] The 4-AP scaffold acts as a "rod," projecting the interacting group away from the core.[2] However, researchers must monitor hERG inhibition ; the exposed, flexible basic nitrogen in 4-AP derivatives often binds to the potassium channel, necessitating pKa modulation (e.g., adding fluorine at the 3-position of the 4-AP ring).[1][2]

Synthesis Decision Tree

Use this logic flow to select the correct scaffold for your drug discovery campaign.

DecisionTree Start Select Piperidine Scaffold Target Is the target binding pocket compact or extended? Start->Target Compact Compact / U-Shaped Target->Compact Compact Extended Extended / Linear Target->Extended Deep/Linear Select3AP Select 3-Aminopiperidine Compact->Select3AP Select4AP Select 4-Aminopiperidine Extended->Select4AP CheckChiral Is Chirality Required? Select3AP->CheckChiral CheckTox Check hERG Liability Select4AP->CheckTox Synthesize3 Use (R) or (S) Enantiomer (Expect slower coupling) CheckChiral->Synthesize3 Yes Modulate Add Fluorine (3-F-4-AP) to lower pKa CheckTox->Modulate High hERG binding

Figure 2: Decision matrix for selecting between 3-AP and 4-AP based on binding topology and toxicity risks.[1]

References

  • DPP-4 Inhibitor Design (3-AP Application)

    • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors.[1][2]

    • Source:

  • HCV Inhibitors (4-AP Application)

    • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[4]

    • Source: [1]

  • Fluorine Modulation of pKa (4-AP Optimization)

    • Syn-3-Fluoro-4-aminopiperidine- a story
    • Source:

  • Conformational Analysis

    • Conformation of piperidine and of derivatives with additional ring hetero atoms.[1][2]

    • Source:

Sources

Analytical Comparison Guide: LC-MS Profiling of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-performance LC-MS analysis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate , a critical chiral intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.

The following content compares the LC-MS methodology (the recommended "product") against traditional alternatives (HPLC-UV and GC-MS), providing detailed protocols, mechanistic insights, and decision-making frameworks.

Executive Summary & Compound Profile

The Analyte: tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS: 1290191-78-4) is a bifunctional piperidine scaffold. Its quality is defined by two critical parameters: Chemical Purity (absence of synthetic byproducts) and Stereochemical Purity (absence of the (3S,4S) enantiomer and (3R,4S)/(3S,4R) diastereomers).

The Challenge:

  • Weak Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless and low-UV (210 nm) non-specific.
    
  • Stereochemical Complexity: It possesses two chiral centers, requiring high-resolution chiral separation.

  • Labile Protection: The N-Boc group is acid-sensitive and thermally unstable, complicating GC analysis.

The Solution: LC-MS (ESI+) is the superior analytical platform, offering high sensitivity via ionization of the C3-primary amine and definitive identification via characteristic Boc-fragmentation patterns.

Comparative Performance Matrix
FeatureMethod A: LC-ESI-MS (Recommended) Method B: HPLC-UV (Traditional)Method C: GC-MS (Alternative)
Detection Limit (LOD) < 1 ng/mL (High Sensitivity)~10 µg/mL (Poor - requires derivatization)< 10 ng/mL (Good)
Specificity High (Mass-based ID)Low (Non-specific absorption at 210 nm)High (Mass spectral library)
Sample Prep Dilute & Shoot Complex (Requires Fmoc/Cbz derivatization)Complex (Derivatization needed to stabilize Boc)
Chiral Capability Excellent (Chiralpak IA/IC + MS)Good (Requires chiral column + derivatization)Poor (Thermal racemization risk)
Throughput High (5–8 min run time)Low (Longer runs for derivatized peaks)Medium

Deep Dive: LC-MS Methodologies

This section details two distinct LC-MS workflows: Achiral Purity Analysis (for general assay) and Chiral Purity Analysis (for stereoisomer quantification).

Workflow 1: Achiral Purity (RP-LC-MS)

Purpose: Routine assay, identification of synthetic impurities, and reaction monitoring.

Scientific Rationale: A standard C18 column is used with an acidic mobile phase. The acidity (0.1% Formic Acid) serves two purposes:

  • Retention Control: It ensures the C3-amine is fully protonated (

    
    ), improving solubility and peak shape.
    
  • Ionization: It facilitates efficient Electrospray Ionization (ESI) in positive mode.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow: 0.4 mL/min.

  • Detection: ESI+ MS (Scan 100–500 m/z).

MS Fragmentation (Self-Validating Marker): The Boc group undergoes a characteristic gas-phase McLafferty rearrangement or acid-catalyzed cleavage in the source.

  • [M+H]+: m/z 215.2 (Intact parent).

  • Fragment 1: m/z 159.1 (Loss of isobutene,

    
    ). Dominant Ion.
    
  • Fragment 2: m/z 115.1 (Loss of Boc group,

    
    ).
    
Workflow 2: Chiral Purity (Chiral LC-MS)

Purpose: Quantifying the (3S,4S) enantiomer and diastereomeric impurities.

Scientific Rationale: Standard coated chiral columns (e.g., Chiralpak AD-H) are limited by solvent compatibility. We recommend Immobilized Polysaccharide Columns (Chiralpak IA or IC) . These allow the use of "forbidden" solvents (like DCM or THF) if needed for solubility, though for MS, we use a volatile phase.

  • Mechanism: The amylose/cellulose tris(phenylcarbamate) selector forms hydrogen bonds with the C3-amine and carbamate oxygens. The rigid 3R,4R geometry fits into the chiral groove differently than the 3S,4S enantiomer.

Protocol:

  • Column: Daicel Chiralpak IA-3 or IC-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Acetonitrile / Methanol / Ammonium Hydroxide (90:10:0.1 v/v/v).

    • Note: NH4OH is crucial to keep the amine uncharged (or modulate its interaction) for optimal chiral recognition on these columns, while being MS-compatible (unlike Diethylamine).

  • Flow Rate: 0.5 mL/min (Split to MS if necessary).

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

Experimental Data & Results

The following table summarizes typical performance metrics for the recommended LC-MS methods compared to the HPLC-UV alternative.

ParameterRP-LC-MS (Method A)Chiral LC-MS (Method B)HPLC-UV (Method C - Derivatized)
Retention Time (RT) 3.2 min(3R,4R): 6.5 min (3S,4S): 8.1 min~12.5 min
Resolution (

)
N/A (Achiral)> 2.5 (Baseline separation)> 1.5
LOD (S/N > 3) 0.5 ng/mL2.0 ng/mL500 ng/mL
Linearity (

)
> 0.999 (1-1000 ng/mL)> 0.995 (10-500 ng/mL)> 0.990 (High conc.[1][2][3][4][5][6][7][8][9][10] only)
Major Ion Observed m/z 159.1 (Base Peak)m/z 159.1N/A (UV Absorbance)
Troubleshooting Guide
  • Issue: Low sensitivity in MS.

    • Cause: Ion suppression from mobile phase additives.

    • Fix: Switch from TFA (strong suppressor) to Formic Acid or Ammonium Acetate.

  • Issue: Peak tailing on Chiral Column.

    • Cause: Secondary interactions with residual silanols.

    • Fix: Increase Ammonium Hydroxide concentration to 0.1% or use Ammonium Bicarbonate (10mM).

  • Issue: "Ghost" peak at m/z 115.

    • Cause: In-source fragmentation (ISF) of the Boc group.

    • Fix: Lower the Fragmentor Voltage (or Cone Voltage) to preserve the parent ion [M+H]+ 215.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for analyzing batches of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate.

AnalyticalWorkflow Start Sample: Crude Reaction Mixture (3R,4R Target) Decision1 Goal: Purity or Chirality? Start->Decision1 Achiral Method A: RP-LC-MS (C18 Column, Formic Acid) Decision1->Achiral Chemical Purity Chiral Method B: Chiral LC-MS (Chiralpak IA/IC, NH4OH) Decision1->Chiral Stereo Purity Alt Method C: HPLC-UV (Requires Derivatization) Decision1->Alt No MS Available MS_Detect MS Detection (ESI+) Monitor m/z 215 -> 159 Achiral->MS_Detect Result_Chem Output: Chemical Purity % Identify Synthetic Byproducts MS_Detect->Result_Chem Sep_Check Check Resolution (Rs) (3R,4R) vs (3S,4S) Chiral->Sep_Check Result_Stereo Output: Enantiomeric Excess (ee%) & Diastereomeric Ratio (dr) Sep_Check->Result_Stereo Deriv React with Fmoc-Cl (Add Chromophore) Alt->Deriv UV_Detect UV Detection @ 254 nm Deriv->UV_Detect UV_Detect->Result_Chem

Caption: Analytical workflow decision matrix selecting between RP-LC-MS for assay and Chiral LC-MS for stereochemical verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866, Tofacitinib Citrate. Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Agilent Technologies. LC/MS Method Development Guide for Basic Compounds. Retrieved from [Link]

  • Wolf, C., & Pirkle, W. H. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.[11] Retrieved from [Link]

Sources

comparative analysis of Boc vs Cbz protecting groups in piperidine synthesis

[1][2]

Executive Summary

Verdict: The choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) for piperidine protection is rarely a matter of preference but of orthogonal strategy .[1][2]

  • Choose Boc when your synthetic route involves strong bases, nucleophiles, or hydrogenation elsewhere in the molecule. It is the gold standard for stability against nucleophilic attack but requires acidic deprotection that generates reactive carbocations.

  • Choose Cbz when your route requires acidic conditions (e.g., glycosylation, acetal formation) or when the final deprotection must be neutral (hydrogenolysis). It offers superior stability to acids but is vulnerable to catalytic poisoning by sulfur-containing moieties.

This guide provides a technical breakdown of these two carbamate protecting groups, focusing on their application in synthesizing pharmacologically active piperidine scaffolds.

Mechanistic Foundations & Stability Profiles

Electronic and Steric Impact on the Piperidine Ring

Both Boc and Cbz reduce the nucleophilicity of the piperidine nitrogen via resonance delocalization of the lone pair into the carbonyl oxygen. However, their steric profiles differ:

  • Boc (t-Butyl): The bulky tert-butyl group provides significant steric shielding around the nitrogen. This can be advantageous in preventing N-oxide formation or over-alkylation during subsequent steps but may hinder substitution at the adjacent C2/C6 positions.

  • Cbz (Benzyl): Planar and aromatic. It imposes less steric bulk near the nitrogen but introduces a large lipophilic domain that can alter solubility profiles and π-π stacking interactions during purification.

Stability Matrix

The following table outlines the stability of N-Boc and N-Cbz piperidines under common synthetic conditions.

ConditionReagent ExampleBoc StabilityCbz Stability
Acid (Weak) AcOH, dil. HClStable Stable
Acid (Strong) TFA, HCl/Dioxane, HBrLabile (Cleaves)Stable (mostly)*
Base NaOH, K2CO3, Et3NStable Stable
Nucleophiles Grignards, LiAlH4Unstable (Attack at CO)Unstable
Hydrogenation H2, Pd/CStable Labile (Cleaves)
Oxidation KMnO4, JonesStable Stable (Avoid benzylic ox.)

*Note: Cbz can be cleaved by extremely strong acids like HBr/AcOH, but is stable to the TFA conditions used for Boc removal.

Strategic Selection Guide

Decision Logic (Graphviz)

Use this decision tree to select the appropriate group for your specific piperidine intermediate.

ProtectionLogicstartStart: Piperidine Protection Selectionq1Does the molecule containacid-sensitive groups?(e.g., acetals, silyl ethers)start->q1q2Does the molecule containsulfur (Met, Cys) orbenzyl-sensitive groups?q1->q2Nores_cbzSelect Cbz(Hydrogenolysis)q1->res_cbzYes (Avoid Acid)q3Will you use strongnucleophiles (Grignards)?q2->q3Nores_bocSelect Boc(Acid Cleavage)q2->res_bocYes (Avoid Catalyst Poisoning)q3->res_bocNores_fmocConsider Fmoc(Base Cleavage)q3->res_fmocYes (Both Boc/Cbz unstable)

Caption: Decision matrix for selecting N-protecting groups based on downstream chemical compatibility.

Experimental Protocols

Protocol A: Boc Protection & Deprotection

Context: Standard protocol for 4-piperidone or 4-substituted piperidines.

Installation:

  • Dissolve piperidine derivative (1.0 equiv) in DCM or THF/Water (1:1).

  • Add base (Et3N or NaHCO3, 2.0 equiv).

  • Add Boc2O (di-tert-butyl dicarbonate, 1.1 equiv) slowly at 0°C.

  • Warm to RT and stir 2-4 h. Wash with 1M citric acid (removes unreacted amine) and brine.

Deprotection (The Scavenger Method): Critical Insight: The cleavage generates a tert-butyl cation.[3] Without a scavenger, this cation can re-alkylate electron-rich aromatic rings (e.g., indoles, phenols) or the piperidine nitrogen itself (polymerization).

  • Reagent Preparation: Prepare a solution of TFA/DCM (1:1) containing 5% Triisopropylsilane (TIPS) or Thioanisole as a cation scavenger.

  • Reaction: Add the Boc-piperidine (1.0 equiv) to the mixture at 0°C.

  • Monitoring: Stir at RT for 1-2 h. Monitor by TLC (Boc-amines are less polar; free amines stay at baseline) or LCMS (look for [M-100] mass loss).

  • Workup:

    • Volatile Amines: Concentrate in vacuo. The product is the TFA salt.[4]

    • Free Base: Neutralize with saturated NaHCO3 or basic resin (Amberlyst A-21) if the free amine is required.

Protocol B: Cbz Protection & Deprotection

Context: Used when the substrate contains acid-labile acetals (e.g., protecting a ketone on the piperidine ring).

Installation:

  • Dissolve piperidine (1.0 equiv) in DCM/aq. Na2CO3 (Schotten-Baumann conditions).

  • Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) dropwise at 0°C. Caution: Exothermic.

  • Stir 3-12 h. Extract with DCM.

Deprotection (Hydrogenolysis): Critical Insight: Standard Pd/C hydrogenation can be slow for sterically hindered piperidines or "poisoned" by sulfur.

  • Standard Method: Dissolve Cbz-piperidine in MeOH or EtOH. Add 10% Pd/C (10 wt% of substrate).

  • Hydrogen Source: Sparge with H2 gas (balloon pressure is usually sufficient).

  • Alternative (Transfer Hydrogenation): If gas handling is difficult, use Ammonium Formate (5.0 equiv) or Cyclohexene (10 equiv) as the hydrogen donor. Reflux in EtOH for 1-3 h.

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Pd/C is pyrophoric when dry. Keep wet.

Orthogonal Strategy in Piperidine Functionalization[1][2][7]

A common challenge in medicinal chemistry is synthesizing 4-aminopiperidines where the ring nitrogen and the exocyclic nitrogen require differential handling.[5]

The Orthogonal Workflow (Graphviz)

This diagram illustrates a synthesis where Boc and Cbz are used to selectively manipulate two amino sites.

Orthogonalitycluster_0Starting Materialcluster_1Step 1: Selective Protectioncluster_2Step 2: Cbz Protectioncluster_3Step 3: Selective DeprotectionSM4-Amino-Piperidine(Both N exposed)Step1N-Boc-4-Amino-Piperidine(Ring N protected by Boc)SM->Step1Boc2O (1 eq)(Kinetic control)Step2N-Boc-N'-Cbz-Piperidine(Fully Orthogonal)Step1->Step2Cbz-Cl, BasePathARoute A: TFARemoves Boc (Ring N free)Cbz IntactStep2->PathAPathBRoute B: H2/Pd-CRemoves Cbz (Exo N free)Boc IntactStep2->PathB

Caption: Orthogonal deprotection strategy allowing selective functionalization of ring vs. exocyclic nitrogens.

Troubleshooting & Common Pitfalls

Scavenging the t-Butyl Cation (Boc)

During TFA deprotection, the generated tert-butyl cation is an electrophile.

  • Problem: In piperidines with benzyl ether side chains or electron-rich aromatics, the cation can attack the ring (Friedel-Crafts alkylation).

  • Solution: Always include 2.5% - 5% water and 2.5% TIS (triisopropylsilane) in the TFA cocktail. Water hydrolyzes the cation to t-butanol; TIS reduces it to isobutane.

Catalyst Poisoning (Cbz)
  • Problem: If your piperidine scaffold contains a thioether (e.g., a methionine analog) or a basic amine that binds tightly to Pd, hydrogenolysis will stall.

  • Solution:

    • Use Pd(OH)2 (Pearlman's Catalyst) which is more robust.

    • Switch to acidic cleavage using HBr in Acetic Acid (33%) or Boron Tribromide (BBr3), though this sacrifices the mildness of the Cbz group.

    • Use Liquid Ammonia/Sodium (Birch conditions) for difficult cleavages.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for stability data).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[6][5][1][2][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Boc/Cbz/Fmoc orthogonality).

  • Han, G., et al. (2019). Recent Advances in the Synthesis of Piperidines. Organic & Biomolecular Chemistry. (Context for piperidine scaffolds).
  • Common Organic Chemistry. Boc Deprotection Mechanism & Protocols. (Verified protocols for TFA scavenging). Link

  • BenchChem. A Comparative Guide to Boc and Cbz Deprotection in Piperidines. (2025).[6][5][2] (Specific reaction time comparisons). Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.